molecular formula C11H17N3 B8631599 4-Piperidin-1-ylmethyl-pyridin-2-ylamine

4-Piperidin-1-ylmethyl-pyridin-2-ylamine

Cat. No.: B8631599
M. Wt: 191.27 g/mol
InChI Key: BMPPPNVXIWGGGD-UHFFFAOYSA-N
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Description

4-Piperidin-1-ylmethyl-pyridin-2-ylamine is a chemical compound built around a pyridine core substituted with an amine group and a piperidinylmethyl moiety. This specific molecular architecture, featuring a nitrogen-containing heterocycle, is of significant interest in medicinal chemistry and pharmaceutical research. The piperidine ring is a ubiquitous structural feature in a wide range of pharmaceuticals and fine chemicals . Compounds with similar pyridine-piperidine scaffolds have been identified as important intermediates and impurities in the synthesis of active pharmaceutical ingredients. For instance, structurally related molecules are known as metabolites of drugs like Pibutidine and impurities of Lafutidine, highlighting the relevance of this chemotype in drug development and quality control . As a building block, this compound can be utilized in various synthetic transformations to create more complex molecules for biological testing. It is offered exclusively for research purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use. Typically stored refrigerated at 2-8°C.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-(piperidin-1-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C11H17N3/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H2,12,13)

InChI Key

BMPPPNVXIWGGGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s key distinguishing feature is its pyridine core with a flexible piperidinylmethyl linker. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents (Position) Key Functional Groups Biological Relevance
4-Piperidin-1-ylmethyl-pyridin-2-ylamine Pyridine -NH₂ (2), -CH₂-piperidine (4) Amine, piperidine Potential CNS/GPCR modulation
4-Methoxypyridin-2-ylamine () Pyridine -NH₂ (2), -OCH₃ (4) Amine, methoxy Intermediate for drug synthesis
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Pyrimidine -NH₂ (2), -CH₃ (4), -piperidine (6) Amine, methyl, piperidine Antibacterial/antiviral activity
P–1: 3-(Piperidin-1-yl)propan-1-ol hydrochloride () Alkyl linker -OH, -piperidine Alcohol, piperidine Precursor for pyrimidine drugs
Key Observations:

Core Heterocycle : Pyridine derivatives (e.g., 4-Methoxypyridin-2-ylamine) exhibit distinct electronic properties compared to pyrimidine analogs (e.g., ). Pyrimidines, with two nitrogen atoms, often show enhanced hydrogen-bonding capacity and metabolic stability .

Substituent Position : The 4-position substituent in this compound provides steric bulk and lipophilicity, which may influence target binding compared to smaller groups like methoxy ().

Linker Flexibility : The methylene (-CH₂-) linker in the target compound allows conformational flexibility, whereas rigid linkers (e.g., propoxyphenyl in ) may restrict binding modes .

Pharmacological Implications

  • Piperidine-Containing Derivatives: Piperidine is a common pharmacophore in CNS drugs due to its ability to cross the blood-brain barrier. The target compound’s piperidinylmethyl group may enhance CNS penetration compared to non-piperidine analogs like 4-Methoxypyridin-2-ylamine .
  • Amine Group Reactivity : The 2-amine group in pyridine/pyrimidine derivatives facilitates interactions with acidic residues in enzyme active sites. For example, pyrimidine derivatives () have demonstrated antibacterial activity via thymidylate synthase inhibition .

Preparation Methods

Reaction Mechanism and Conditions

The reaction of 4-chloromethylpyridine with piperidine in dry methanol at 50°C for 1 hour achieves a 98% yield of 4-(Piperidin-1-ylmethyl)pyridine. The process leverages the nucleophilicity of piperidine’s secondary amine, which displaces the chloride ion via an SN2 mechanism. Key steps include:

  • Solvent Selection : Methanol facilitates polar aprotic conditions, enhancing nucleophile mobility.

  • Temperature Control : Moderate heating (50°C) accelerates the reaction without promoting side reactions.

  • Workup : Alkalinization with sodium hydroxide and extraction with ether ensures product isolation.

For the target compound, this method could be adapted by starting with 2-amino-4-chloromethylpyridine. However, the synthesis of this precursor remains uncharted in available literature, necessitating further exploration of directed amination or protection-deprotection strategies.

Reductive Amination via Sodium Borohydride

Patent CN106432232A outlines a reductive amination strategy for synthesizing piperidine-containing heterocycles, which could be extrapolated to this compound.

Key Steps and Optimization

  • Intermediate Formation : N-tert-butoxycarbonyl-4-piperidone reacts with sodium borohydride in ammonia-ethanol to yield 4-amino-1-t-butoxycarbonylpiperidine (81% yield).

  • Cyclization : Subsequent reaction with nitrine diphenyl phosphoester in toluene under reflux forms the imidazolopyridine core.

Adaptation for Target Compound

  • Amine Introduction : The 2-amino group could be introduced via guanidine-mediated cyclization, as demonstrated in the synthesis of 4-pyridin-3-yl-pyrimidin-2-ylamine. A mixture of 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one and guanidine carbonate in 2-butanol under reflux achieves an 85% yield.

  • Piperidinylmethyl Attachment : Reductive amination of a ketone intermediate at the pyridine’s 4-position using piperidine and sodium borohydride may furnish the desired substituent.

The introduction of the 2-amino group via palladium-catalyzed coupling presents a viable route, inspired by protocols in patent CN1583742A and Ambeed’s synthesis.

Experimental Protocol

  • Substrate Preparation : A halogenated precursor (e.g., 4-piperidin-1-ylmethyl-2-bromopyridine) is reacted with an ammonia source.

  • Catalytic System : Tris(dibenzylideneacetone)dipalladium(0) and Xantphos ligand in 1,4-dioxane at 100°C enable C–N bond formation.

  • Yield and Purity : The method reported for analogous compounds achieves >90% conversion, with purity confirmed via LC-MS.

Challenges

  • Substrate Availability : Synthesis of 2-bromo-4-chloromethylpyridine requires multi-step functionalization.

  • Regioselectivity : Competing reactions at other pyridine positions necessitate directing groups or optimized catalysts.

Hydrogenolysis of Protected Precursors

Patent CN1583742A details the hydrogenolytic removal of benzyl groups to access piperidine derivatives, a strategy applicable to the target compound.

Procedure and Scalability

  • Benzyl Protection : 1-Benzyl-4-piperidinylpiperidine is synthesized via reductive amination.

  • Hydrogenolysis : Using 10% palladium on carbon in toluene at 110–120°C under 20 kg/cm² hydrogen pressure removes the benzyl group, yielding 4-piperidinylpiperidine dihydrochloride.

Adaptation Insights

  • Amine Compatibility : The benzyl group’s orthogonal stability allows sequential introduction of the 2-amino group post-hydrogenolysis.

  • Solvent Effects : Toluene’s high boiling point accommodates elevated temperatures without side reactions.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldScalabilityChallenges
Nucleophilic SubstitutionPiperidine displacement98%HighPrecursor synthesis for 2-amine
Reductive AminationSodium borohydride reduction78–85%ModerateMulti-step optimization required
Palladium CatalysisC–N coupling>90%LowCatalyst cost, substrate complexity
HydrogenolysisBenzyl group removal73–91%HighHigh-pressure equipment needed

Q & A

Basic: What are the key synthetic routes for 4-Piperidin-1-ylmethyl-pyridin-2-ylamine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyridine and piperidine derivatives. For example, analogous methods for related compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) use dichloromethane as a solvent and sodium hydroxide for deprotonation, followed by purification via column chromatography to achieve >99% purity . Optimization can employ factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading, systematically identifying ideal conditions for yield enhancement . Computational tools, such as reaction path searches based on quantum chemical calculations, may further refine synthetic pathways by predicting energetically favorable intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, piperidine-pyridine hybrids are characterized by distinct NMR signals for aromatic protons (pyridine) and piperidine’s methylene/methyl groups, with coupling constants revealing stereoelectronic effects . Mass spectrometry verifies molecular ion peaks and fragmentation patterns. Data interpretation should cross-reference computed spectra (e.g., via PubChem’s InChI tools) and crystallographic databases (e.g., Acta Crystallographica) to resolve ambiguities .

Advanced: How can computational modeling (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reaction pathways?

Quantum mechanical methods, such as Density Functional Theory (DFT), model electronic properties (e.g., HOMO-LUMO gaps) and transition states to predict regioselectivity in reactions. For example, ICReDD’s reaction path search algorithms combine quantum calculations with information science to simulate plausible pathways, reducing trial-and-error experimentation . Virtual screening can also assess interactions with biological targets, such as enzymes or receptors, by docking studies to prioritize derivatives for synthesis .

Advanced: What strategies resolve contradictions in biological activity data of piperidine-pyridine hybrids across different studies?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or target specificity. A systematic approach includes:

  • Meta-analysis : Aggregating data from multiple studies to identify trends.
  • Comparative studies : Replicating assays under standardized conditions, as emphasized in methodological frameworks for contested data .
  • Computational validation : Using molecular dynamics simulations to assess binding affinities under different experimental parameters .

Advanced: How do steric and electronic effects of the piperidine and pyridine moieties influence the compound’s interactions in catalytic systems?

Steric hindrance from the piperidine’s methyl groups may limit access to catalytic active sites, while pyridine’s electron-withdrawing nature modulates charge distribution. For example, in palladium-catalyzed cross-coupling reactions, pyridine’s lone pair can coordinate to metal centers, altering reaction kinetics. X-ray crystallography (e.g., as applied to pyrimidine-piperidine hybrids) provides spatial insights into these interactions . Adjusting substituents on the piperidine ring (e.g., methyl vs. ethyl) can fine-tune steric and electronic profiles .

Methodological: What safety protocols are essential when handling this compound in laboratory settings?

Critical protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : In cool, dry environments away from oxidizers (P403+P233) .
  • Waste Disposal : Follow local regulations for amine-containing compounds (P501) .

Basic: What are the primary applications of this compound in drug discovery, particularly targeting neurological disorders?

Piperidine-pyridine hybrids are explored as modulators of neurological targets (e.g., serotonin or dopamine receptors) due to their ability to cross the blood-brain barrier. For example, 4-anilinopiperidine derivatives show opioid receptor activity, suggesting potential analgesic applications . In vitro assays using cell lines (e.g., SH-SY5Y neurons) can assess neuroprotective effects, with dose-response curves guiding structure-activity relationships (SAR) .

Advanced: How can high-throughput screening and machine learning optimize the derivatization of this compound for enhanced bioactivity?

High-throughput screening (HTS) rapidly tests thousands of derivatives against biological targets, generating datasets for machine learning (ML) models. For instance, neural networks trained on IC50 values and molecular descriptors (e.g., logP, polar surface area) predict bioactivity trends . Active learning algorithms prioritize synthesis of compounds with predicted high efficacy, reducing resource expenditure .

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